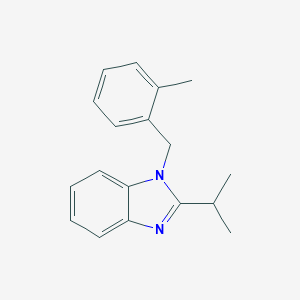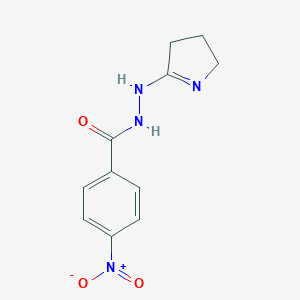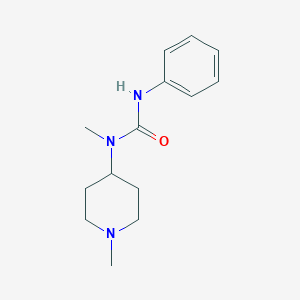
2-isopropyl-1-(2-methylbenzyl)-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-isopropyl-1-(2-methylbenzyl)-1H-benzimidazole is a chemical compound that belongs to the class of benzimidazole derivatives. It has been identified as a potential therapeutic agent due to its various biological activities.
Wirkmechanismus
The mechanism of action of 2-isopropyl-1-(2-methylbenzyl)-1H-benzimidazole is not fully understood. However, it has been suggested that the compound induces apoptosis in cancer cells by activating the caspase-dependent pathway. It has also been proposed that the compound exerts its antimicrobial activity by disrupting the cell membrane and inhibiting the synthesis of bacterial DNA.
Biochemical and Physiological Effects:
2-isopropyl-1-(2-methylbenzyl)-1H-benzimidazole has been found to exhibit various biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines in animal models of inflammation. It has also been found to reduce the levels of oxidative stress markers and increase the activity of antioxidant enzymes in animal models of oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-isopropyl-1-(2-methylbenzyl)-1H-benzimidazole in lab experiments include its low toxicity, high solubility, and ease of synthesis. However, the compound has limited water solubility, which may affect its bioavailability in vivo. Additionally, the compound has not been extensively studied in human clinical trials, and its safety and efficacy in humans are not fully understood.
Zukünftige Richtungen
There are several future directions for research on 2-isopropyl-1-(2-methylbenzyl)-1H-benzimidazole. One potential direction is to investigate its potential as a novel anticancer agent. Further studies are needed to elucidate its mechanism of action and evaluate its safety and efficacy in preclinical and clinical trials. Another direction is to explore its potential as a novel antimicrobial agent. It may also be worthwhile to investigate its potential as a therapeutic agent for other diseases, such as inflammation and oxidative stress. Finally, further studies are needed to optimize the synthesis method and improve the purity and yield of the compound.
Conclusion:
In conclusion, 2-isopropyl-1-(2-methylbenzyl)-1H-benzimidazole is a promising chemical compound with various biological activities. Its synthesis method is relatively simple, and it has been extensively studied for its potential as an anticancer and antimicrobial agent. However, further studies are needed to fully understand its mechanism of action, evaluate its safety and efficacy in humans, and explore its potential as a therapeutic agent for other diseases.
Synthesemethoden
The synthesis of 2-isopropyl-1-(2-methylbenzyl)-1H-benzimidazole involves the reaction of 2-methylbenzylamine with o-phenylenediamine in the presence of isopropyl alcohol and acetic acid. The reaction is carried out under reflux conditions for several hours to obtain the desired product. The purity and yield of the product can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
2-isopropyl-1-(2-methylbenzyl)-1H-benzimidazole has been extensively studied for its biological activities. It has been identified as a potential anticancer agent due to its ability to induce apoptosis in cancer cells. It has also been shown to exhibit antimicrobial activity against various bacterial and fungal strains. Additionally, it has been found to possess anti-inflammatory, analgesic, and antioxidant properties.
Eigenschaften
Produktname |
2-isopropyl-1-(2-methylbenzyl)-1H-benzimidazole |
|---|---|
Molekularformel |
C18H20N2 |
Molekulargewicht |
264.4 g/mol |
IUPAC-Name |
1-[(2-methylphenyl)methyl]-2-propan-2-ylbenzimidazole |
InChI |
InChI=1S/C18H20N2/c1-13(2)18-19-16-10-6-7-11-17(16)20(18)12-15-9-5-4-8-14(15)3/h4-11,13H,12H2,1-3H3 |
InChI-Schlüssel |
SCXGBFRSZIPEKJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2C(C)C |
Kanonische SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-{4-nitrophenyl}propanamide](/img/structure/B256595.png)
![1-(3-nitrophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B256596.png)

![3-[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-pyridinyl)propanamide](/img/structure/B256602.png)

![(5Z)-5-(3,4-dimethoxybenzylidene)-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B256607.png)
![4-amino-N-[2-nitro-4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B256608.png)

acetate](/img/structure/B256613.png)
![4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N,N-diethylbenzenesulfonamide](/img/structure/B256614.png)

![2-(1H-benzimidazol-2-ylsulfanyl)-N-[(Z)-1-pyridin-3-ylethylideneamino]acetamide](/img/structure/B256616.png)
![9-hydroxy-N'-[(E)-indol-3-ylidenemethyl]fluorene-9-carbohydrazide](/img/structure/B256617.png)
![N'-[3-(2-furyl)acryloyl]-4-nitrobenzohydrazide](/img/structure/B256619.png)